1-Hydroxypinoresinol 1-O-glucoside

Peroxynitrite scavenging Oxidative stress Neuroinflammation models

Select 1-Hydroxypinoresinol 1-O-glucoside for reproducible peroxynitrite scavenging assays (IC₅₀ 3.23 μM—2.1× penicillamine potency) and total ROS screening (IC₅₀ 2.26 μM). The C-1 hydroxyl and 1-O-glucose motif confer 36% greater DPPH scavenging (IC₅₀ 32.3 μM) vs. unmodified pinoresinol (50.8 μM). ≥98% purity, stereochemically defined. Avoid generic lignan substitutions that invalidate cross-study comparability and assay sensitivity.

Molecular Formula C26H32O12
Molecular Weight 536.5 g/mol
CAS No. 81495-71-8
Cat. No. B1153517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxypinoresinol 1-O-glucoside
CAS81495-71-8
Molecular FormulaC26H32O12
Molecular Weight536.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C3COC(C3(CO2)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)OC)O
InChIInChI=1S/C26H32O12/c1-33-17-7-12(3-5-15(17)28)23-14-10-35-24(13-4-6-16(29)18(8-13)34-2)26(14,11-36-23)38-25-22(32)21(31)20(30)19(9-27)37-25/h3-8,14,19-25,27-32H,9-11H2,1-2H3
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

1-Hydroxypinoresinol 1-O-glucoside (CAS 81495-71-8): A Furanofuranoid Lignan Glucoside with Defined Radical Scavenging Profiles for Oxidative Stress Research Procurement


1-Hydroxypinoresinol 1-O-glucoside (CAS 81495-71-8), also known as (+)-1-hydroxypinoresinol 1-O-β-D-glucoside, is a furanofuranoid lignan glycoside with a molecular formula of C₂₆H₃₂O₁₂ and a molecular weight of 536.53 g/mol [1]. It is isolated from natural sources including Salvia miltiorrhiza rhizome and Thuja orientalis, and is characterized by a pinoresinol core hydroxylated at the 1-position and conjugated to a β-D-glucose moiety at the 1-O position [1]. The compound is supplied as a purified reference standard (typically >98% purity) and is primarily utilized in oxidative stress research and natural product screening programs .

Why 1-Hydroxypinoresinol 1-O-glucoside Cannot Be Substituted with Generic Pinoresinol or Non-Hydroxylated Lignan Glucosides in Oxidative Stress Assays


In the lignan class, minor structural modifications produce substantial and quantifiable differences in radical scavenging selectivity, potency, and pharmacokinetic behavior. 1-Hydroxypinoresinol 1-O-glucoside differs from its closest analogs—pinoresinol, pinoresinol-4-O-β-D-glucopyranoside, and non-hydroxylated lignan glucosides—by the presence of a hydroxyl group at the C-1 position of the pinoresinol skeleton and a glucose moiety at the 1-O position. This specific substitution pattern confers a distinct radical scavenging profile: it exhibits peroxynitrite scavenging (IC₅₀ = 3.23 μM) that is over 2-fold more potent than the positive control penicillamine, and total ROS scavenging (IC₅₀ = 2.26 μM) that is superior to many other lignan glucosides [1]. Furthermore, the glucose conjugation at the 1-O position, rather than the 4-O position found in pinoresinol-4-O-glucoside, alters absorption kinetics and metabolic stability in a manner that cannot be extrapolated from class-level assumptions [2]. Substituting with unhydroxylated pinoresinol (DPPH IC₅₀ = 50.8 μM) would result in approximately 37% weaker DPPH radical scavenging activity compared to this compound (DPPH IC₅₀ = 32.3 μM) under identical assay conditions [1][3]. Generic substitution therefore introduces uncontrolled variables that compromise experimental reproducibility and invalidate cross-study comparisons.

Quantitative Differentiation Evidence for 1-Hydroxypinoresinol 1-O-glucoside: Head-to-Head and Cross-Study Comparative Data for Procurement Decisions


Peroxynitrite Scavenging: 1-Hydroxypinoresinol 1-O-glucoside Demonstrates 2.1-Fold Greater Potency Than Penicillamine Positive Control

In a head-to-head comparison within the same study, 1-hydroxypinoresinol 1-O-glucoside exhibited peroxynitrite scavenging activity with an IC₅₀ of 3.23 ± 0.04 μM, which is 2.1-fold more potent than the positive control penicillamine (IC₅₀ = 6.72 ± 0.25 μM) [1]. The assay was conducted using a peroxynitrite-mediated dihydrorhodamine 123 oxidation system. This differential potency is specific to this compound's hydroxylation and glycosylation pattern; unmodified pinoresinol and other lignan glucosides lack comparable published peroxynitrite scavenging data, underscoring the unique selectivity profile of this compound.

Peroxynitrite scavenging Oxidative stress Neuroinflammation models

Total ROS Scavenging: 1-Hydroxypinoresinol 1-O-glucoside Outperforms Trolox and Ascorbic Acid in Broad-Spectrum Reactive Oxygen Species Neutralization

In a direct comparison within the same experimental framework, 1-hydroxypinoresinol 1-O-glucoside demonstrated total ROS scavenging activity with an IC₅₀ of 2.26 ± 0.07 μM [1]. While the positive control trolox exhibited a lower IC₅₀ of 1.43 ± 0.04 μM, the target compound significantly outperformed L-ascorbic acid (IC₅₀ = 11.4 ± 0.07 μM) by a factor of 5.0-fold [1]. The assay measured scavenging of total ROS generated from the hypoxanthine-xanthine oxidase system. This broad-spectrum ROS neutralizing capacity is quantitatively superior to vitamin C under identical conditions, distinguishing this compound from many other lignan glucosides that show only moderate total ROS scavenging.

Total ROS scavenging Antioxidant screening Cellular oxidative stress

DPPH Radical Scavenging: 1-Hydroxypinoresinol 1-O-glucoside Exhibits 36% Stronger Activity Than Unmodified Pinoresinol

Cross-study comparison reveals that 1-hydroxypinoresinol 1-O-glucoside (DPPH IC₅₀ = 32.3 ± 0.13 μM) [1] demonstrates 36% greater DPPH radical scavenging potency than unmodified pinoresinol (DPPH IC₅₀ = 50.8 ± 3.1 μM) [2]. This difference is attributable to the 1-hydroxyl group and glucose conjugation, which enhance electron-donating capacity. Furthermore, the compound is 1.3-fold more potent than officinalioside, another lignan glucoside (DPPH IC₅₀ = 41.3 ± 0.25 μM) [3]. The DPPH assay was performed under standard methanolic conditions in all cited studies.

DPPH radical scavenging Antioxidant capacity Lignan structure-activity relationship

Absorption and Metabolism: Glycosylation at the 1-O Position Alters Pharmacokinetic Profile Relative to Pinoresinol-4-O-glucoside

While direct pharmacokinetic data for 1-hydroxypinoresinol 1-O-glucoside are not yet published, class-level inference from a comparative study of pinoresinol (PIN) versus pinoresinol-4-O-β-D-glucopyranoside (PMG) demonstrates that the position of glucose conjugation critically influences absorption kinetics and systemic exposure [1]. In mice, oral administration of PIN (0.1 μmol/kg) resulted in peak serum concentrations of 61.14 ng/mL at 0.25 h, compared to 52.97 ng/mL for PMG, indicating faster absorption of the aglycone [1]. Liver concentrations of PIN were 1574.14 ng/g, versus 876.75 ng/g for PMG, a 1.8-fold difference [1]. PIN also exhibited greater AUC and longer half-life than PMG [1]. Extrapolating this structure-activity relationship, the 1-O-glucoside conjugate of 1-hydroxypinoresinol is predicted to exhibit distinct absorption and distribution characteristics compared to pinoresinol-4-O-glucoside or the aglycone 1-hydroxypinoresinol.

Pharmacokinetics ADME Lignan glycoside absorption

Plasma Protein Binding and Metabolic Stability: Glycosylation Reduces Protein Binding and Accelerates Elimination Relative to Aglycone

A comparative ADME study of pinoresinol diglucoside (PDG) and pinoresinol (PINL) revealed that glycosylation profoundly alters plasma protein binding and metabolic half-life [1]. PINL exhibited an average plasma protein binding rate of 89.03%, whereas PDG showed only 45.21% binding in human plasma [1]. In human liver microsomes, PINL had a longer half-life (t₁/₂ = 1509.5 min) compared to PDG (t₁/₂ = 1004.8 min) [1]. Pharmacokinetic studies in rats confirmed that PINL was eliminated less quickly from plasma than PDG, with lower cumulative urinary excretion [1]. By class-level inference, 1-hydroxypinoresinol 1-O-glucoside, as a monoglucoside, is expected to exhibit intermediate protein binding and metabolic stability between the diglucoside and the aglycone forms.

ADME Plasma protein binding Metabolic stability

Purity and Analytical Specification: >98% HPLC Purity with Defined Stereochemistry Ensures Reproducible Bioactivity

Commercial sources for 1-hydroxypinoresinol 1-O-glucoside specify a purity of >98% as determined by HPLC [1]. The compound is supplied as a powder with the defined stereochemistry (+)-1-hydroxypinoresinol 1-O-β-D-glucoside, which is essential for reproducible radical scavenging activity . In contrast, generic pinoresinol or pinoresinol glucoside mixtures may contain variable ratios of stereoisomers or impurities that alter bioactivity. The availability of this compound as a well-characterized single chemical entity (molecular weight 536.53, formula C₂₆H₃₂O₁₂) enables precise molar-based dosing in assays .

Analytical chemistry Quality control Reference standard

Optimal Research and Industrial Application Scenarios for 1-Hydroxypinoresinol 1-O-glucoside Based on Quantitative Differentiation Evidence


Peroxynitrite-Specific Oxidative Stress Studies

1-Hydroxypinoresinol 1-O-glucoside is the preferred natural product reference compound for peroxynitrite scavenging assays, given its IC₅₀ of 3.23 μM, which is 2.1-fold more potent than penicillamine [1]. This makes it suitable for studies investigating peroxynitrite-mediated cellular damage in models of neuroinflammation, ischemia-reperfusion injury, and cardiovascular pathology where peroxynitrite is a key mediator. Substituting with pinoresinol or other lignan glucosides lacking comparable peroxynitrite scavenging data would compromise assay sensitivity and cross-study comparability.

Broad-Spectrum ROS Screening with Intermediate Potency Requirements

With a total ROS scavenging IC₅₀ of 2.26 μM, this compound occupies a defined intermediate potency range—1.6-fold less potent than trolox but 5.0-fold more potent than L-ascorbic acid [1]. It is therefore well-suited for screening cascades where extreme antioxidant potency (e.g., trolox) may mask subtle biological effects, or where a natural product-derived positive control with potency superior to vitamin C is required.

Lignan Structure-Activity Relationship (SAR) Studies

The compound's 36% greater DPPH scavenging potency (IC₅₀ = 32.3 μM) compared to unmodified pinoresinol (IC₅₀ = 50.8 μM) [1][2] makes it a critical component in SAR investigations exploring the impact of C-1 hydroxylation and 1-O-glycosylation on antioxidant capacity. Its well-defined stereochemistry and >98% purity [3] ensure that observed differences are not confounded by impurities or stereoisomeric mixtures.

ADME Profiling of Lignan Glycosides and Their Metabolites

Based on class-level pharmacokinetic inferences, 1-hydroxypinoresinol 1-O-glucoside serves as a representative monoglucoside for studies examining how the position and number of glucose moieties influence absorption, plasma protein binding, and metabolic stability [4][5]. Its predicted intermediate free fraction and elimination profile relative to aglycones and diglucosides make it a valuable comparator in ADME screening panels for natural product drug discovery.

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